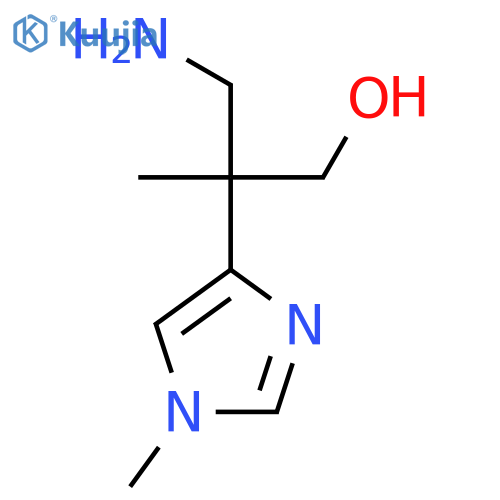

Cas no 2228513-70-8 (3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol)

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol

- EN300-1786805

- 2228513-70-8

-

- インチ: 1S/C8H15N3O/c1-8(4-9,5-12)7-3-11(2)6-10-7/h3,6,12H,4-5,9H2,1-2H3

- InChIKey: STBYFHRTNLOBFD-UHFFFAOYSA-N

- ほほえんだ: OCC(C)(C1=CN(C)C=N1)CN

計算された属性

- せいみつぶんしりょう: 169.121512110g/mol

- どういたいしつりょう: 169.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- 疎水性パラメータ計算基準値(XlogP): -1

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1786805-0.5g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 0.5g |

$1563.0 | 2023-09-19 | ||

| Enamine | EN300-1786805-10.0g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 10g |

$7004.0 | 2023-06-02 | ||

| Enamine | EN300-1786805-10g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 10g |

$7004.0 | 2023-09-19 | ||

| Enamine | EN300-1786805-0.05g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 0.05g |

$1368.0 | 2023-09-19 | ||

| Enamine | EN300-1786805-5.0g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 5g |

$4722.0 | 2023-06-02 | ||

| Enamine | EN300-1786805-0.25g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 0.25g |

$1498.0 | 2023-09-19 | ||

| Enamine | EN300-1786805-1.0g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 1g |

$1629.0 | 2023-06-02 | ||

| Enamine | EN300-1786805-0.1g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 0.1g |

$1433.0 | 2023-09-19 | ||

| Enamine | EN300-1786805-2.5g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 2.5g |

$3191.0 | 2023-09-19 | ||

| Enamine | EN300-1786805-5g |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol |

2228513-70-8 | 5g |

$4722.0 | 2023-09-19 |

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

4. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040

-

Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-olに関する追加情報

3-Amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol (CAS 2228513-70-8): A Comprehensive Overview

In the ever-evolving field of organic chemistry, 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol (CAS 2228513-70-8) has emerged as a compound of significant interest. This imidazole derivative combines unique structural features with versatile chemical properties, making it valuable for various applications in pharmaceutical research and material science.

The molecular structure of 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol features an imidazole ring substituted with methyl groups and an amino alcohol side chain. This configuration contributes to its polar nature and potential for hydrogen bonding, properties that are particularly relevant in drug design and molecular recognition studies. Researchers are increasingly focusing on such nitrogen-containing heterocycles due to their prevalence in bioactive molecules and natural products.

Recent trends in medicinal chemistry highlight the importance of imidazole-based compounds like CAS 2228513-70-8. The pharmaceutical industry shows growing interest in these structures for their potential as enzyme inhibitors and receptor modulators. The presence of both amino and hydroxyl groups in this molecule makes it particularly interesting for developing multifunctional pharmaceutical intermediates, addressing current demands for more efficient drug synthesis pathways.

From a synthetic chemistry perspective, 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol presents interesting challenges and opportunities. The compound's chiral centers make it relevant to current research in asymmetric synthesis, a hot topic in organic chemistry. Its structural complexity also makes it a valuable building block for creating more elaborate molecular architectures, particularly in the development of targeted drug delivery systems.

The material science applications of CAS 2228513-70-8 are gaining attention as well. The compound's potential to form coordination complexes with metals makes it interesting for developing functional materials. Researchers are exploring its use in creating metal-organic frameworks (MOFs) and other advanced materials with applications in catalysis and sensing technologies.

Quality control and analytical characterization of 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol typically involve advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. The growing demand for high-purity specialty chemicals has increased the importance of robust analytical protocols for compounds like this.

Storage and handling of CAS 2228513-70-8 require standard laboratory precautions. The compound should be kept in airtight containers under appropriate conditions to maintain stability. While not classified as hazardous under normal handling conditions, proper laboratory safety protocols should always be followed when working with any chemical substance.

The market for specialized organic compounds like 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol continues to expand, driven by increasing research activities in pharmaceutical and material science fields. Suppliers are responding to this demand by offering the compound in various quantities and purity grades, from milligram-scale for research purposes to kilogram quantities for industrial applications.

Future research directions for CAS 2228513-70-8 may include exploring its potential in green chemistry applications and biocatalysis. The compound's structural features make it an interesting candidate for developing more sustainable chemical processes, aligning with current industry trends toward environmentally friendly synthesis methods.

For researchers considering working with 3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol, it's important to consult recent literature for the latest synthetic protocols and applications. The compound's versatility ensures it will likely remain relevant in chemical research as scientists continue to explore new applications for functionalized imidazole derivatives in various technological fields.

2228513-70-8 (3-amino-2-methyl-2-(1-methyl-1H-imidazol-4-yl)propan-1-ol) 関連製品

- 2408428-30-6((2,2-Difluorocyclopropyl)boronic acid)

- 1431842-83-9([4-Chloro-6-(trifluoromethyl)pyridin-3-yl]acetonitrile)

- 1998572-25-0((2S)-3-(3-chloro-2-fluorophenyl)-2-acetamidopropanoic acid)

- 1805574-28-0(1,3-Bis(trifluoromethyl)-2-iodo-4-(trifluoromethoxy)benzene)

- 1698597-40-8(tert-butyl N-(2-{2-(2-hydroxyethoxy)ethylamino}ethyl)carbamate)

- 2137513-30-3(tert-butyl N-[4-hydroxy-2-(piperidin-1-yl)cyclohexyl]carbamate)

- 2228870-77-5(2-bromo-1-(4,6-dichloropyridin-3-yl)ethan-1-ol)

- 1187170-29-1(2-Methyl-4-(4-phenoxybenzoyl)pyridine)

- 2229625-07-2(4-(aminomethyl)-4-(oxan-3-yl)cyclohexan-1-ol)

- 332382-04-4(<br>3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid (2,6-dimethyl-phenyl)-amid e)